MFCD18314841
Description
MFCD18314841 is a chemical compound identified by its Molecular Descriptor Library (MDL) number. Such compounds often exhibit unique physicochemical properties, such as moderate solubility, bioactivity, and synthetic versatility, making them valuable in drug discovery and materials science.
Properties
IUPAC Name |
methyl 3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZULCITWJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685310 | |
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-01-2 | |
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314841 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process also incorporates rigorous quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
MFCD18314841 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties.
Scientific Research Applications
MFCD18314841 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD18314841 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Key Observations :
- Lipophilicity : CAS 1046861-20-4 and CAS 918538-05-3 exhibit higher LogP values (>2.0), suggesting greater membrane permeability compared to CAS 1761-61-1 (LogP = 1.64) .
- Bioavailability : Compounds with lower molecular weights (e.g., CAS 918538-05-3) generally have higher bioavailability scores, aligning with Lipinski’s Rule of Five .
Key Observations :
- Catalyst Efficiency : CAS 1761-61-1 achieved a 98% yield using an A-FGO catalyst, emphasizing the role of green chemistry in enhancing synthetic efficiency .
- Reaction Time : Shorter reaction times (1.33 hr for CAS 1046861-20-4) correlate with palladium-catalyzed cross-coupling strategies, whereas halogenation reactions (e.g., CAS 428854-24-4) require prolonged durations .
Table 3: Bioactivity and Toxicity Comparison
| Compound | BBB Permeability | CYP Inhibition | PAINS Alerts | Hazard Statements | |
|---|---|---|---|---|---|
| CAS 1046861-20-4 | Yes | No | 0 | H315-H319-H335 | |
| CAS 918538-05-3 | No | Moderate | 1 | H302-H318 | |
| CAS 428854-24-4 | Yes | Yes | 2 | H302-H410 |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
